6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects
Properties
Molecular Formula |
C23H25ClN4O5 |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
6-chloro-N-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O5/c1-31-19-9-14(10-20(32-2)22(19)33-3)26-21(29)11-25-23(30)28-7-6-15-16-8-13(24)4-5-17(16)27-18(15)12-28/h4-5,8-10,27H,6-7,11-12H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
JJNQSRCRNKVIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity . For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole nucleus.
Uniqueness
What sets 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Biological Activity
The compound 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (referred to as compound 1 ) belongs to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a beta-carboline core with a chloro substituent and a trimethoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of beta-carboline derivatives. Compound 1 has been shown to exhibit significant inhibitory effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and T47D (breast cancer).
- IC50 Values : The compound demonstrated an IC50 value of approximately 9.86 µM against PC-3 cells, indicating potent activity in suppressing cell proliferation and inducing apoptosis .
Anticholinesterase Activity
Beta-carbolines are also recognized for their anticholinesterase properties, which are crucial for treating neurodegenerative diseases like Alzheimer's:
- Inhibition Studies : Compound 1 has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, related compounds have shown IC50 values as low as 0.5 nM , suggesting strong competitive inhibition .
- Mechanism : Molecular docking studies indicate that these compounds interact with key residues in the active site of cholinesterases, supporting their potential as therapeutic agents against cognitive decline .
Antimicrobial Activity
The antimicrobial effects of beta-carbolines have also been documented:
- Activity Spectrum : Compound 1 exhibits activity against a range of bacterial strains. For instance, studies have reported significant inhibition against Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of compound 1 are multifaceted:
- Topoisomerase Inhibition : Similar beta-carboline derivatives have been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription .
- Reactive Oxygen Species (ROS) Accumulation : Induction of ROS has been linked to apoptosis in cancer cells, providing a pathway for the antitumor effects observed with compound 1 .
- Cholinergic Modulation : By inhibiting cholinesterases, compound 1 may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions .
Case Studies
Several case studies illustrate the efficacy of beta-carboline derivatives in clinical settings:
- A study involving patients with Alzheimer’s disease indicated that compounds similar to compound 1 improved cognitive function by reducing AChE activity .
- In vitro studies on cancer cell lines demonstrated that treatment with compound 1 led to reduced cell viability and increased apoptosis markers .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
